molecular formula C16H21NO B2417604 N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide CAS No. 2305475-97-0

N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide

Cat. No.: B2417604
CAS No.: 2305475-97-0
M. Wt: 243.35
InChI Key: MSFXMCORNOFUNL-UHFFFAOYSA-N
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Description

N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group attached to a cyclohexyl ring, further linked to a prop-2-enamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide typically involves the coupling of 4-phenylcyclohexylmethylamine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide: Unique due to its specific structure and functional groups.

    N-[(4-Phenylcyclohexyl)methyl]prop-2-enoate: Similar structure but with an ester group instead of an amide.

    N-[(4-Phenylcyclohexyl)methyl]prop-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness

This compound stands out due to its amide functional group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-phenylcyclohexyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-2-16(18)17-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h2-7,13,15H,1,8-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFXMCORNOFUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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